molecular formula C16H15ClN2O2 B14946701 1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14946701
M. Wt: 302.75 g/mol
InChI Key: OEWPPDXZTNGASI-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core linked to a chlorophenoxypropyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Chlorophenoxypropyl Group: The benzimidazole core is then reacted with 3-(4-chlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenoxy)propyl]piperidine
  • 3-(4-Chlorophenyl)propionic acid
  • 1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine

Comparison: 1-[3-(4-Chlorophenoxy)propyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

3-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C16H15ClN2O2/c17-12-6-8-13(9-7-12)21-11-3-10-19-15-5-2-1-4-14(15)18-16(19)20/h1-2,4-9H,3,10-11H2,(H,18,20)

InChI Key

OEWPPDXZTNGASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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